molecular formula C8H13N3O2 B7925920 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol

2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol

Cat. No.: B7925920
M. Wt: 183.21 g/mol
InChI Key: WMBYESJHYPJTTA-UHFFFAOYSA-N
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Description

2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol is an organic compound that features a pyrazine ring substituted with a methoxy group and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol typically involves the reaction of 3-methoxy-2-chloromethylpyrazine with ethanolamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The aminoethanol moiety can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products include 3-methoxy-2-pyrazinecarboxylic acid.

    Reduction: Products include 2,3-dihydro-3-methoxypyrazine.

    Substitution: Products vary depending on the substituent introduced, such as 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethyl acetate.

Scientific Research Applications

2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • **2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-propane
  • **2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-butanol
  • **2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethane

Comparison: Compared to its analogs, 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

2-[(3-methoxypyrazin-2-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-13-8-7(6-9-4-5-12)10-2-3-11-8/h2-3,9,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBYESJHYPJTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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